N-benzyl-N,2,3-trimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N,2,3-trimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a benzyl group and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N,2,3-trimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a benzene derivative, followed by the introduction of the pyridazinone moiety through a cyclization reaction. The benzyl group can be introduced via a nucleophilic substitution reaction, and the methyl groups can be added through alkylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent reaction parameters, thereby ensuring high yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N,2,3-trimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the pyridazinone moiety to a different functional group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-benzyl-N,2,3-trimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-N,2,3-trimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl and pyridazinone moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-methylbenzenesulfonamide: Lacks the pyridazinone moiety and has different chemical properties.
N-benzyl-N,2,3-trimethylbenzenesulfonamide: Similar structure but without the pyridazinone group.
N-benzyl-N,2,3-trimethyl-5-(1,6-dihydropyridazin-3-yl)benzenesulfonamide: Similar but with a different substitution pattern on the pyridazinone ring.
Uniqueness
N-benzyl-N,2,3-trimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is unique due to the presence of the pyridazinone moiety, which can impart specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-benzyl-N,2,3-trimethyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H21N3O3S/c1-14-11-17(18-9-10-20(24)22-21-18)12-19(15(14)2)27(25,26)23(3)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,22,24) |
InChI Key |
XLBMNCFJVBGBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N(C)CC2=CC=CC=C2)C3=NNC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.